3-[(4-fluorophenyl)sulfanyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
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Overview
Description
3-[(4-fluorophenyl)sulfanyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide: is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the fluorophenyl and methoxyphenyl groups in the structure suggests that this compound may exhibit unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorophenyl)sulfanyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative. For example, 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-thiol can be prepared by reacting 3-methoxybenzohydrazide with carbon disulfide in the presence of a base.
Thioether Formation: The 4-fluorophenylthio group can be introduced by reacting the oxadiazole thiol with 4-fluorobromobenzene in the presence of a base such as potassium carbonate.
Amide Formation: The final step involves the formation of the amide bond by reacting the thioether intermediate with 3-bromopropionyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring or the amide group, potentially leading to the formation of amines or alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines and Alcohols: From reduction reactions.
Substituted Derivatives: From nucleophilic aromatic substitution reactions.
Scientific Research Applications
Medicinal Chemistry: Due to its unique structure, it may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Biological Studies: It can be used to study the interactions of oxadiazole derivatives with biological targets such as enzymes and receptors.
Material Science: The compound’s properties may be explored for the development of new materials with specific electronic or optical characteristics.
Agricultural Chemistry: It may be investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 3-[(4-fluorophenyl)sulfanyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is likely to involve interactions with specific molecular targets such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups may enhance binding affinity and selectivity for these targets. The oxadiazole ring is known to participate in hydrogen bonding and other non-covalent interactions, which can modulate the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-((4-chlorophenyl)thio)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide: Similar structure with a chlorine atom instead of fluorine.
3-((4-methylphenyl)thio)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide: Similar structure with a methyl group instead of fluorine.
3-((4-nitrophenyl)thio)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide: Similar structure with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 3-[(4-fluorophenyl)sulfanyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide may confer unique properties such as increased lipophilicity, enhanced metabolic stability, and improved binding affinity to specific biological targets compared to its analogs with different substituents.
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S/c1-24-14-4-2-3-12(11-14)17-21-22-18(25-17)20-16(23)9-10-26-15-7-5-13(19)6-8-15/h2-8,11H,9-10H2,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVQHAPKWVPVHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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